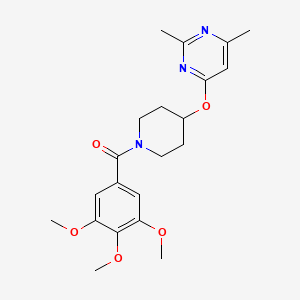
(4-((2,6-ジメチルピリミジン-4-イル)オキシ)ピペリジン-1-イル)(3,4,5-トリメトキシフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H27N3O5 and its molecular weight is 401.463. The purity is usually 95%.
BenchChem offers high-quality (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- ピリミジン類、化合物3を含む、は抗菌特性を示します . 研究者は、グラム陽性菌(例:黄色ブドウ球菌、枯草菌)およびグラム陰性菌(例:大腸菌、緑膿菌)に対する新規抗菌剤としての可能性を探求してきました。化合物3は、細菌感染症の治療に役立つ可能性があります。
- 抗菌効果に加えて、ピリミジン誘導体は抗真菌特性を持っています . 化合物3は、カンジダ・アルビカンスやサッカロミセス・セレビシエなどの酵母に対して評価される可能性があります。その抗真菌の可能性を理解することは、薬物開発に貢献する可能性があります。
- ピリミジンアナログは、抗ウイルス剤として有望であることが示されています . 研究者は、化合物3の特定のウイルスに対する有効性を調査することができます。その構造は、特にウイルス感染を標的にする場合、注目に値します。
- ピリミジン誘導体の合成は、医薬品化学において重要です . マイクロ波照射によって得られた化合物3のユニークな構造は、新規薬物の設計のための道を開きます。研究者は、その薬理学的特性を高めるための修飾を探索することができます。
- ピリミジンは、DNAやRNAなどの生体分子において重要な役割を果たします . 化合物3の複素環ピリミジン核は、これらの重要な生体分子を理解する上で関連しています。核酸内でのその相互作用を調査することは、貴重な洞察をもたらす可能性があります。
- L-アルギニンを含むα-アミノ酸は、複素環系の汎用性の高いビルディングブロックとして機能します . 化合物3の合成には、L-アルギニン誘導体が含まれます。研究者は、そのキラル特性と不斉合成における潜在的な用途を探索することができます。
抗菌活性
抗真菌活性
抗ウイルス研究
医薬品化学
複素環系
エナンチオマービルディングブロック
生物活性
The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Overview
The compound features a pyrimidine moiety linked to a piperidine ring and a trimethoxyphenyl group. The presence of these functional groups suggests diverse interactions with biological targets, potentially leading to various therapeutic effects.
The biological activity of this compound is believed to stem from its ability to modulate specific molecular pathways through interactions with enzymes and receptors. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : Compounds may inhibit phosphodiesterases (PDEs), which are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), thereby influencing various physiological processes.
- Receptor Modulation : The compound may act on neurotransmitter receptors, impacting neurological functions such as cognition and mood regulation.
Biological Activities
The biological activities associated with this compound include:
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research shows that derivatives can inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.
- Cognitive Enhancement : Some studies suggest that PDE inhibitors can improve learning and memory by enhancing synaptic plasticity.
Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone:
Case Studies
- Cognitive Function Enhancement : A study involving a PDE4 inhibitor similar to our compound demonstrated improved memory retention in rodent models. The results indicated that the compound's mechanism involved increased cAMP levels in the hippocampus .
- Anti-inflammatory Activity : In another case study, a related compound was tested for its ability to reduce inflammation in a murine model of asthma. Results showed significant reductions in eosinophil counts and improved lung function metrics .
Synthesis and Derivatives
The synthesis of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves several key steps:
- Formation of the Pyrimidine Intermediate : Reaction of 2,6-dimethylpyrimidine with halogenating agents.
- Piperidine Ring Construction : Cyclization reactions involving suitable precursors.
- Coupling Reaction : Combining the pyrimidine derivative with the piperidine structure under controlled conditions.
- Final Functionalization : Introduction of the trimethoxyphenyl group through substitution reactions.
特性
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-13-10-19(23-14(2)22-13)29-16-6-8-24(9-7-16)21(25)15-11-17(26-3)20(28-5)18(12-15)27-4/h10-12,16H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKOSDJMBNKOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














